The synthesis of 7,8,9-trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one involves several steps that utilize various chemical reactions:
Recent advancements have utilized microwave irradiation to enhance yields and reduce reaction times significantly compared to conventional heating methods .
The molecular structure of 7,8,9-trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one can be described as follows:
COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC
JTQKHIKTOPNBSL-UHFFFAOYSA-N
The chemical reactivity of 7,8,9-trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one can be characterized by its potential for various transformations:
The mechanism of action for 7,8,9-trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one has been explored in various studies:
The compound's solubility profile suggests versatility in formulation for biological assays and applications.
7,8,9-trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one has several scientific applications:
CAS No.: 2226-71-3
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: 3233-56-5